molecular formula C6H12O B1329643 3,3-Dimethyl-1,2-epoxybutane CAS No. 2245-30-9

3,3-Dimethyl-1,2-epoxybutane

Cat. No.: B1329643
CAS No.: 2245-30-9
M. Wt: 100.16 g/mol
InChI Key: HEAYDCIZOFDHRM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,2-epoxybutane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a tert-butyl group attached to the oxirane ring. It is a colorless liquid with a distinct odor and is used in various chemical reactions due to its high reactivity.

Scientific Research Applications

3,3-Dimethyl-1,2-epoxybutane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides and their biological significance.

    Medicine: Research on this compound includes its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and versatility.

Safety and Hazards

2-tert-Butyloxirane is classified as a dangerous substance. It has hazard statements H225, H315, H319, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1,2-epoxybutane can be synthesized through several methods. One common approach involves the epoxidation of 2-tert-butyl-2-butene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane with high selectivity.

Industrial Production Methods: In industrial settings, this compound is produced using similar epoxidation techniques but on a larger scale. The process involves the continuous flow of reactants through a reactor, ensuring efficient mixing and reaction completion. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1,2-epoxybutane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids, leading to the formation of diols.

    Reduction: Reduction of this compound can be achieved using metal hydrides such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and halides, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, halides

Major Products Formed:

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted oxirane derivatives

Comparison with Similar Compounds

    2-tert-Butyl-2-butene: A precursor in the synthesis of 3,3-Dimethyl-1,2-epoxybutane.

    Methyl tert-butyl ether (MTBE): Another tert-butyl-containing compound used as a fuel additive and solvent.

    tert-Butyl hydroperoxide: Used in oxidation reactions similar to those involving this compound.

Uniqueness: this compound is unique due to its highly strained three-membered ring, which makes it exceptionally reactive compared to other tert-butyl-containing compounds. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-tert-butyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAYDCIZOFDHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25189-57-5
Record name Poly(tert-butylethylene oxide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25189-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID001020954
Record name 3,3-Dimethyl-1,2-epoxybutane
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245-30-9
Record name 2-(1,1-Dimethylethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2245-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyloxirane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butyloxirane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356829
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Record name 3,3-Dimethyl-1,2-epoxybutane
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Record name tert-butyloxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some known applications of 3,3-Dimethyl-1,2-epoxybutane in organic synthesis?

A1: this compound serves as a valuable reagent in organic synthesis. For instance, it's a key starting material in the synthesis of Isotebuconazole [], a fungicide. Additionally, it plays a role in synthesizing pivaloylacetonitrile [], a crucial precursor for various compounds, including the herbicide Isouron and p38 MAP kinase inhibitors.

Q2: How does the structure of this compound influence its reactivity?

A2: The steric hindrance imposed by the tert-butyl group in this compound significantly influences its reactivity. This steric effect leads to regioselectivity in ring-opening reactions. For example, in the synthesis of Isotebuconazole, the reaction with 1H-1,2,4-triazole preferentially occurs at the less hindered carbon of the epoxide ring, ultimately yielding the desired product [].

Q3: Has the enantioselective resolution of this compound been investigated?

A3: Yes, researchers have explored the enantioselective reduction of this compound using chiral reagents. Studies employing B-isopinocampheyl-9-borabicyclo[3.3.1]nonane-potassium hydride (IPC-9-BBN-KH) have demonstrated moderate enantiomeric excesses in the resulting alcohol product [], highlighting the potential for asymmetric synthesis using this epoxide.

Q4: Are there any studies regarding the enzymatic hydrolysis of this compound?

A4: Research indicates that rabbit liver microsomal epoxide hydrolase can catalyze the hydrolysis of racemic this compound []. Interestingly, the enzyme exhibits substrate enantioselectivity, preferentially hydrolyzing one enantiomer over the other. This finding suggests potential applications in chiral resolution or in studying enzyme-substrate interactions.

Q5: Beyond its synthetic utility, are there other reported applications of this compound?

A5: Research has shown that a marine bacterium, Staphylococcus saprophyticus strain L-38, produces this compound as a volatile compound []. Interestingly, this volatile organic compound (VOC) exhibits potent inhibitory activity against the growth and aflatoxin production of the fungus Aspergillus flavus, highlighting its potential application in food preservation and safety.

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